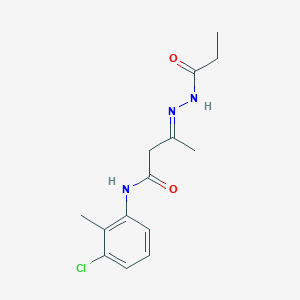![molecular formula C17H16Cl2N4O3S2 B11551095 3-(3,4-dichlorophenyl)-1-(3-{[(E)-furan-2-ylmethylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea](/img/structure/B11551095.png)
3-(3,4-dichlorophenyl)-1-(3-{[(E)-furan-2-ylmethylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(3,4-dichlorophenyl)-1-(3-{[(E)-furan-2-ylmethylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea” is a synthetic organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-(3,4-dichlorophenyl)-1-(3-{[(E)-furan-2-ylmethylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea” typically involves multi-step organic reactions. The key steps may include:
Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.
Introduction of the furan-2-ylmethylidene group: This step involves the condensation of a furan-2-carbaldehyde with an amine group on the thiazolidinone ring.
Attachment of the dichlorophenyl group: This can be done through a nucleophilic substitution reaction.
Formation of the hydroxyurea moiety: This step involves the reaction of an isocyanate with a hydroxylamine derivative.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Use of catalysts: Catalysts such as transition metal complexes can be used to enhance reaction rates.
Control of temperature and pressure: Precise control of reaction conditions is crucial for achieving high yields.
Purification techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
化学反応の分析
反応の種類
酸化: この化合物は、特にフラン環とチアゾリジノン部分で酸化反応を受ける可能性があります。
還元: 還元反応は、カルボニル基とニトロ基(存在する場合)で起こる可能性があります。
置換: 芳香族環は、求電子置換反応と求核置換反応を受ける可能性があります。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換試薬: ハロゲン、アミンやチオールなどの求核剤。
主要な生成物
これらの反応の主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸またはケトンを生じることがあり、還元はアルコールまたはアミンを生じることがあります。
4. 科学研究の応用
化学
触媒: この化合物は、遷移金属触媒における配位子として使用できます。
材料科学:
生物
酵素阻害: この化合物は、特定の酵素の阻害剤として作用する可能性があり、生化学研究に役立ちます。
医学
創薬:
産業
化学合成: 他の複雑な有機分子の合成における中間体として使用されます。
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Materials Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Drug Development:
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.
作用機序
「3-(3,4-ジクロロフェニル)-1-(3-{[(E)-フラン-2-イルメチリデン]アミノ}-5,5-ジメチル-2-チオキソ-1,3-チアゾリジン-4-イル)-1-ヒドロキシウレア」の作用機序は、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの分子標的に作用して、結合相互作用を介してその活性を調節する可能性があります。含まれる経路には、酵素活性の阻害、シグナル伝達経路の調節、DNAまたはRNAとの相互作用などがあります。
6. 類似の化合物との比較
類似の化合物
3-(3,4-ジクロロフェニル)-1-(3-{[(E)-フラン-2-イルメチリデン]アミノ}-5,5-ジメチル-2-チオキソ-1,3-チアゾリジン-4-イル)-1-ヒドロキシウレア: 他のチアゾリジノン誘導体、フラン誘導体、ヒドロキシウレア誘導体と比較することができます。
独自性
構造の複雑さ: この化合物中の官能基のユニークな組み合わせは、独特の化学的および生物学的特性を提供します。
反応性: 複数の反応部位の存在により、さまざまな化学変換が可能になります。
類似化合物との比較
Similar Compounds
3-(3,4-dichlorophenyl)-1-(3-{[(E)-furan-2-ylmethylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea: can be compared with other thiazolidinone derivatives, furan derivatives, and hydroxyurea derivatives.
Uniqueness
Structural Complexity: The unique combination of functional groups in this compound provides distinct chemical and biological properties.
Reactivity: The presence of multiple reactive sites allows for diverse chemical transformations.
特性
分子式 |
C17H16Cl2N4O3S2 |
|---|---|
分子量 |
459.4 g/mol |
IUPAC名 |
3-(3,4-dichlorophenyl)-1-[3-[(E)-furan-2-ylmethylideneamino]-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl]-1-hydroxyurea |
InChI |
InChI=1S/C17H16Cl2N4O3S2/c1-17(2)14(22(16(27)28-17)20-9-11-4-3-7-26-11)23(25)15(24)21-10-5-6-12(18)13(19)8-10/h3-9,14,25H,1-2H3,(H,21,24)/b20-9+ |
InChIキー |
OHKLIOWMGRBWJC-AWQFTUOYSA-N |
異性体SMILES |
CC1(C(N(C(=S)S1)/N=C/C2=CC=CO2)N(C(=O)NC3=CC(=C(C=C3)Cl)Cl)O)C |
正規SMILES |
CC1(C(N(C(=S)S1)N=CC2=CC=CO2)N(C(=O)NC3=CC(=C(C=C3)Cl)Cl)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(3-Chloro-4-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11551016.png)
![2,2'-[2-chloro-5-(trifluoromethyl)benzene-1,3-diyl]bis(5-bromo-1H-isoindole-1,3(2H)-dione)](/img/structure/B11551023.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11551028.png)
![3-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11551037.png)
![4-chloro-N-(4-{[(2E)-2-(3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11551041.png)

![4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B11551067.png)
![N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(4-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11551079.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11551080.png)
![N-(2-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)furan-2-carboxamide](/img/structure/B11551081.png)
![N-(3-chlorophenyl)-3-[(2Z)-2-(4-hydroxybenzylidene)hydrazinyl]-3-oxopropanamide](/img/structure/B11551086.png)
![2-(4-Bromobenzoyloxy)-4-[(E)-{[(2-hydroxyphenyl)formamido]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B11551089.png)
![O-{4-[(2-chlorophenyl)carbamoyl]phenyl} (4-iodophenyl)carbamothioate](/img/structure/B11551091.png)
![4-[(E)-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B11551099.png)
